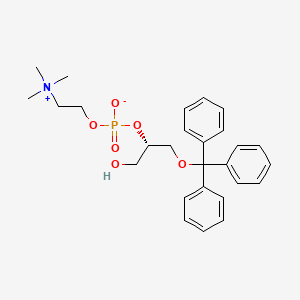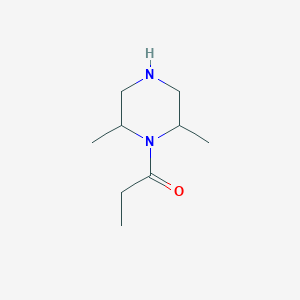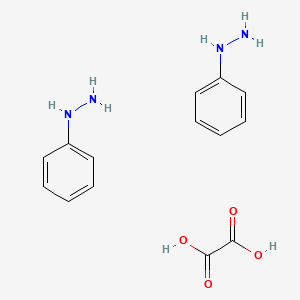
6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazine family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one typically involves the reaction of 2,4-dichlorophenol with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazine-thione compound. The reaction conditions often include the use of concentrated sulfuric acid as a catalyst and heating the reaction mixture to a temperature of around 100°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one can undergo various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while nucleophilic substitution with sodium methoxide can produce methoxy-substituted derivatives.
Applications De Recherche Scientifique
6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anti-inflammatory and antibacterial agent due to its ability to interact with biological targets.
Materials Science: Benzoxazine derivatives are used in the development of high-performance polymers and resins, which have applications in coatings, adhesives, and composites.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, which are of interest in various chemical research fields.
Mécanisme D'action
The mechanism of action of 6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one include:
- 4-Hydroxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione
- 6-Bromo-4-hydroxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine-2-one
- 2-Methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
Uniqueness
What sets this compound apart from its similar compounds is the presence of two chlorine atoms at positions 6 and 8, which can significantly influence its chemical reactivity and biological activity. These chlorine atoms can participate in various substitution reactions, making the compound a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
23611-67-8 |
|---|---|
Formule moléculaire |
C8H3Cl2NO2S |
Poids moléculaire |
248.08 g/mol |
Nom IUPAC |
6,8-dichloro-2-sulfanylidene-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C8H3Cl2NO2S/c9-3-1-4-6(5(10)2-3)13-8(14)11-7(4)12/h1-2H,(H,11,12,14) |
Clé InChI |
GJOVPZHWOJPTGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)NC(=S)O2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





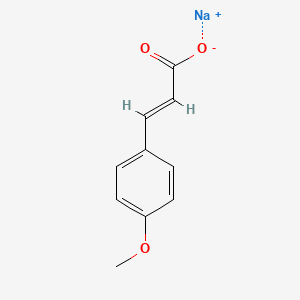
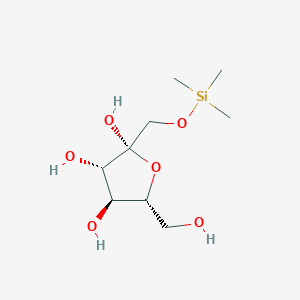

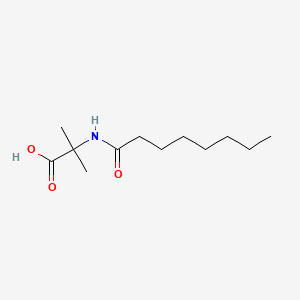
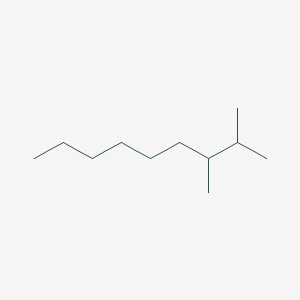
![[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[[(2R,3R,4S,5S,6R)-3-ethoxy-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B13832864.png)
![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)
